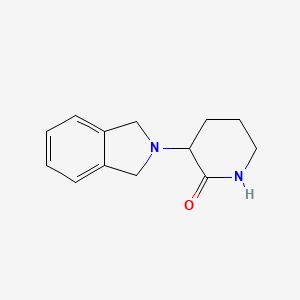

3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one

Description

Properties

IUPAC Name |

3-(1,3-dihydroisoindol-2-yl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c16-13-12(6-3-7-14-13)15-8-10-4-1-2-5-11(10)9-15/h1-2,4-5,12H,3,6-9H2,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAUJNSGFUBGJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between an isoindoline derivative and a piperidinone derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Hybrid Systems: The quinoline-isoindole hybrid () introduces a sulfonyl group and aromatic system, favoring interactions with charged or π-π stacking domains in proteins .

Key Observations :

- Yield Variability : Hydrolysis reactions () show yields ranging from 27% to 75%, influenced by steric and electronic effects of substituents (e.g., bulky acetyl groups in Compound 109 vs. polar hydroxymethyl in Compound 110) .

- Complexity : Multi-step syntheses (e.g., E2 in ) result in lower yields due to challenging sulfonation and purification steps .

Key Observations :

- PDZ Domain Inhibitors : Bromo and fluoro substituents in compounds likely enhance hydrophobic interactions with protein pockets, critical for disrupting protein-protein interactions in cancer .

- Immunomodulatory Potential: Piperidine-2,6-dione derivatives () share structural motifs with clinically used drugs, suggesting similar mechanisms of action .

- CNS Targeting: The quinoline derivative () leverages its planar aromatic system for blood-brain barrier penetration, relevant for treating neurological disorders .

Biological Activity

3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one is a heterocyclic compound that combines isoindoline and piperidinone structures. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Understanding its biological activity is crucial for developing therapeutic agents.

Chemical Structure and Properties

The compound's structure can be represented as follows:

IUPAC Name: 3-(1,3-dihydroisoindol-2-yl)piperidin-2-one

CAS Number: 2097865-90-0

This compound features a piperidine ring attached to an isoindole moiety, which is significant for its interaction with biological targets.

Research indicates that 3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one interacts with various enzymes and proteins, influencing cellular functions such as:

- Cell Signaling Pathways: The compound has been shown to modulate signaling pathways that are critical for cell survival and proliferation.

- Gene Expression: It can alter gene expression profiles, potentially leading to changes in cellular behavior.

- Metabolic Processes: The compound affects cellular metabolism, which may contribute to its biological effects.

Antimicrobial Properties

Studies have suggested that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against certain bacterial strains in vitro, indicating potential use as an antimicrobial agent.

Anticancer Activity

Research has highlighted the anticancer potential of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one. In vitro studies demonstrated that the compound inhibits the growth of various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

-

In Vitro Studies:

- A study reported that this compound reduced cell viability in cancer cell lines by inducing apoptosis at concentrations ranging from 10 µM to 50 µM.

- Another investigation found that it inhibited the proliferation of bacterial strains with an IC50 value of approximately 15 µM.

-

In Vivo Studies:

- Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential as an anticancer therapeutic.

Dosage Effects

The biological effects of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidin-2-one vary with dosage:

| Dosage (µM) | Effect on Cell Viability (%) | Observed Biological Activity |

|---|---|---|

| 10 | 80 | Mild antimicrobial activity |

| 25 | 60 | Significant growth inhibition |

| 50 | 30 | Induction of apoptosis |

Stability and Temporal Effects

The stability of this compound under laboratory conditions has been analyzed. It shows varying degrees of stability depending on pH and temperature conditions. Long-term exposure studies indicate gradual degradation but sustained biological activity over time.

Q & A

Q. What computational methods are employed to predict its interactions with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations model binding kinetics, while free-energy perturbation (FEP) calculations predict binding affinity changes upon structural modifications. Pharmacophore mapping identifies critical interaction sites (e.g., hydrogen bonding with TAAR1) . QSAR models correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.